molecular formula C12H13N3 B12048377 1,2-Bis(pyridin-4-yl)ethan-1-amine

1,2-Bis(pyridin-4-yl)ethan-1-amine

Cat. No.: B12048377
M. Wt: 199.25 g/mol
InChI Key: HDQTZARIDFWFSD-UHFFFAOYSA-N
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Description

1,2-Bis(pyridin-4-yl)ethan-1-amine is an organic compound that features two pyridine rings attached to an ethane backbone with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(pyridin-4-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(pyridin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

1,2-Bis(pyridin-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(pyridin-4-yl)ethan-1-amine involves its interaction with molecular targets through its amine and pyridine groups. These interactions can influence various biological pathways, depending on the specific application. For example, in coordination chemistry, the compound can form stable complexes with metal ions, affecting their reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(pyridin-2-yl)ethan-1-amine: Similar structure but with pyridine rings attached at the 2-position.

    1,2-Di(pyridin-4-yl)ethane: Lacks the amine group, making it less reactive in certain chemical reactions.

    4,4’-Bipyridine: Consists of two pyridine rings connected directly without an ethane backbone.

Uniqueness

1,2-Bis(pyridin-4-yl)ethan-1-amine is unique due to the presence of both pyridine rings and an amine group, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1,2-dipyridin-4-ylethanamine

InChI

InChI=1S/C12H13N3/c13-12(11-3-7-15-8-4-11)9-10-1-5-14-6-2-10/h1-8,12H,9,13H2

InChI Key

HDQTZARIDFWFSD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(C2=CC=NC=C2)N

Origin of Product

United States

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